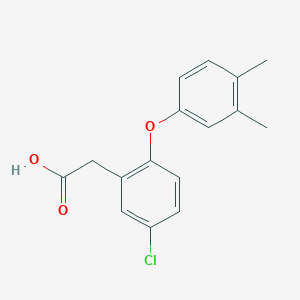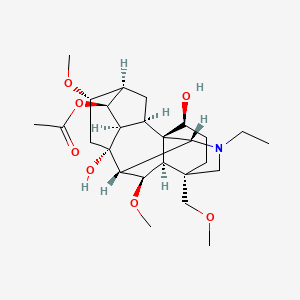![molecular formula C21H24O9 B8257651 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- CAS No. 73519-16-1](/img/structure/B8257651.png)
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-
描述
准备方法
The preparation of 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- typically involves the chemical reaction of hesperetin with chalcone glucoside . The synthetic route includes:
Starting Materials: Hesperetin and chalcone glucoside.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the target product.
Industrial Production: In industrial settings, the production process is scaled up, maintaining the reaction conditions to achieve high yield and purity of the compound.
化学反应分析
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
科学研究应用
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and properties of flavonoid derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in managing metabolic disorders.
作用机制
The mechanism of action of 1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Effects: It modulates inflammatory pathways, potentially reducing inflammation.
Sweetening Effect: It interacts with taste receptors, providing a sweet taste without the caloric content of sugar.
相似化合物的比较
1-Propanone, 1-[4-(beta-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl- can be compared with other similar compounds such as:
Naringin dihydrochalcone: Another flavonoid derivative with sweetening properties.
Neohesperidin dihydrochalcone: Known for its intense sweetness and stability.
Hesperetin: The parent compound, which is less sweet but has similar antioxidant properties.
These compounds share similar structures and properties but differ in their sweetness intensity, stability, and specific applications in food and medicine.
属性
IUPAC Name |
1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-12-8-14(24)17(15(25)9-12)13(23)7-6-11-4-2-1-3-5-11/h1-5,8-9,16,18-22,24-28H,6-7,10H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJQNUGODFPTR-QNDFHXLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153467 | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73519-16-1 | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73519-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(β-D-Glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


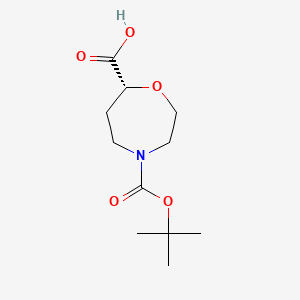
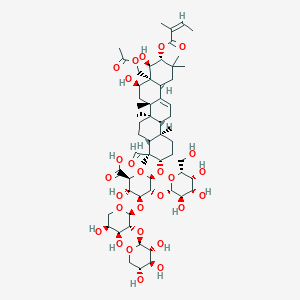

![Octadecanoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B8257588.png)
![1H-Pyrazole-5-carboxylic acid, 3-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-](/img/structure/B8257592.png)
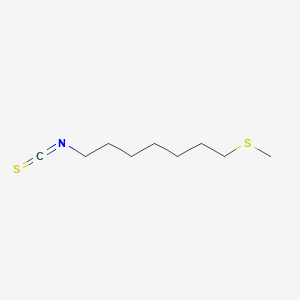
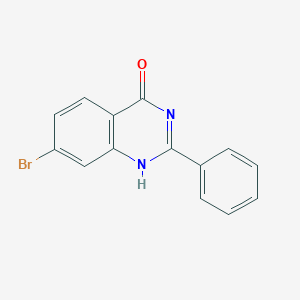
![1,2-Benzenediol, 3-methoxy-5-[tetrahydro-4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-yl]-, (2alpha,4alpha,6alpha)-(-)-](/img/structure/B8257632.png)
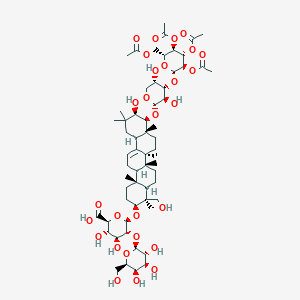
![9-Octadecenoic acid (9Z)-, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8257644.png)
![beta-D-Glucopyranoside, (3beta,12beta)-20-[(6-O-alpha-L-arabinofuranosyl-beta-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl 2-O-(6-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B8257659.png)

